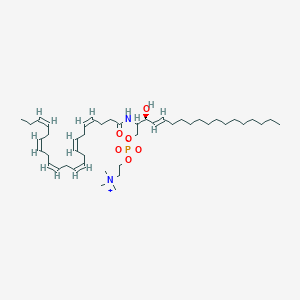

N-二十二碳六烯鞘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

N-Docosahexaenoic sphingomyelin synthesis involves the enzymatic addition of DHA to sphingomyelin. DHA incorporation modifies the physical organization of plasma membrane signaling assemblies, enhancing the segregation into raft and non-raft domains in lipid mixtures, which is crucial for its biological effects. This modification increases lipid-lipid immiscibility in the presence of sphingomyelin and cholesterol compared to monounsaturated controls, indicating a structural mechanism by which DHA influences membrane composition and function (Wassall et al., 2018).

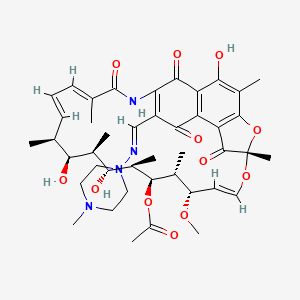

Molecular Structure Analysis

The molecular structure of N-Docosahexaenoic sphingomyelin is characterized by the presence of DHA acyl chains esterified in the sn-2 position of phosphatidylcholine, which regulates the formation of raft and non-raft domains in lipid mixtures. This structure significantly impacts the size and organization of lipid rafts, with direct experimental evidence showing increased nanoscale raft-like domains compared to other lipid compositions. Such structural features are pivotal in understanding the biological effects of DHA-containing sphingomyelin (Wassall et al., 2018).

Chemical Reactions and Properties

N-Docosahexaenoic sphingomyelin's chemical properties are influenced by DHA's interaction with sphingomyelinase pathways. DHA activates sphingomyelinase, leading to ceramide formation, a lipid signaling molecule involved in various physiological processes. This interaction suggests a mechanism where DHA-modified sphingomyelin participates in cell signaling and regulation through ceramide pathways, impacting the expression of genes such as cytochrome P450 2B1 in response to external stimuli (Lu et al., 2010).

Physical Properties Analysis

The physical properties of N-Docosahexaenoic sphingomyelin, such as phase behavior and membrane domain formation, are significantly affected by the incorporation of DHA. Studies using differential scanning calorimetry and 2H NMR have shown that DHA-containing sphingomyelin enhances lipid phase separation, contributing to the formation of distinct membrane domains. This phase behavior is critical for the functional compartmentalization of cellular membranes, influencing signaling and protein localization (Wassall et al., 2018).

Chemical Properties Analysis

The chemical properties of N-Docosahexaenoic sphingomyelin are characterized by its interactions with other membrane components and its role in cell signaling. The unique chemical structure of DHA-modified sphingomyelin alters its interactions with cholesterol and other lipids, impacting membrane fluidity, domain formation, and signaling pathways. These chemical properties underline the importance of N-Docosahexaenoic sphingomyelin in maintaining membrane structure and function, contributing to its wide-ranging biological effects (Wassall et al., 2018).

科学研究应用

抑制人类视网膜内皮细胞中的细胞因子信号传导

N-二十二碳六烯酸 (DHA) 已被发现可抑制糖尿病视网膜病变影响的人类视网膜内皮细胞中由细胞因子诱导的炎症。DHA 通过下调鞘氨醇酶来实现这一目的,从而防止鞘氨醇水解为促炎性神经酰胺 (Opreanu et al., 2010)。

调节糖尿病模型中的视网膜微血管病变

DHA 减少了内皮细胞中酸性鞘氨醇酶 (ASM) 的表达,影响了小窝中的神经酰胺与鞘氨醇的比例。这种减少抑制了由细胞因子诱导的炎性信号传导,这对于控制糖尿病视网膜病变中的视网膜血管炎症和血管丧失至关重要 (Opreanu et al., 2011)。

综合脂质分析

一项研究开发了一种分析鞘脂,包括鞘氨醇,及其在病理学和诊断中的作用的方法。这项研究有助于理解鞘氨醇代谢在各种生物学背景(包括肝脏)中的作用及其与疾病的关系 (Ogiso et al., 2014)。

调节脂筏形成

DHA 在磷脂酰胆碱中酯化时,调节了质膜中富含鞘氨醇/胆固醇的脂筏的形成。这对依赖于这些脂筏内蛋白质区室化的信号网络有影响 (Wassall et al., 2018)。

对精子及精浆脂质的影响

对人类精子及精浆脂质成分的研究表明,DHA 影响鞘氨醇和其他脂质的丰度,这些脂质在精子的冷冻保存过程中会发生变化 (Schiller et al., 2000)。

在神经系统疾病中的作用

鞘氨醇酶可将鞘氨醇水解为神经酰胺,在各种神经系统疾病中发挥着重要作用。了解其功能和调控对于针对这些疾病开发治疗策略至关重要 (Ong et al., 2015)。

未来方向

The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .

属性

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Docosahexaenoic sphingomyelin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)